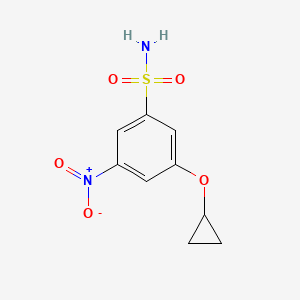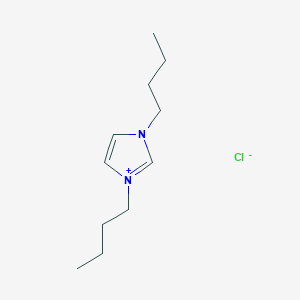
Indoline dye D102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-102 Dye is an indoline-based organic dye known for its high efficiency as a photosensitizer. It is widely used in dye-sensitized solar cells due to its excellent photoelectric conversion efficiency and strong absorption coefficient . The compound has a molecular formula of C37H30N2O3S2 and a molecular weight of 614.78 .
Preparation Methods
The preparation of D-102 Dye involves a multi-step synthetic route starting from suitable starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods focus on scaling up the synthesis process while maintaining the quality and efficiency of the dye .
Chemical Reactions Analysis
D-102 Dye undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its photosensitizing efficiency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D-102 Dye has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-102 Dye involves its ability to absorb light and transfer the energy to other molecules, facilitating various photochemical reactions. The dye’s molecular structure allows it to interact with specific molecular targets, such as semiconducting electrodes in solar cells, enhancing their photoelectric conversion efficiency . The pathways involved include the excitation of electrons and their subsequent transfer to adjacent molecules, leading to the generation of electric current or other desired chemical transformations .
Comparison with Similar Compounds
D-102 Dye is unique compared to other similar compounds due to its high extinction coefficient and strong absorption properties. Similar compounds include:
D149 Dye: Another indoline-based dye with similar applications but different absorption characteristics.
N749 Black Dye: A ruthenium-based dye with high efficiency but different chemical properties compared to D-102 Dye.
D-102 Dye stands out due to its cost-effectiveness and high performance in various applications, making it a preferred choice in many research and industrial settings .
Properties
Molecular Formula |
C37H30N2O3S2 |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
2-[(5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22+ |
InChI Key |
XGMCROHUTRXETK-PPOKSSTKSA-N |
Isomeric SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



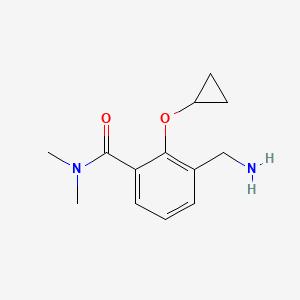
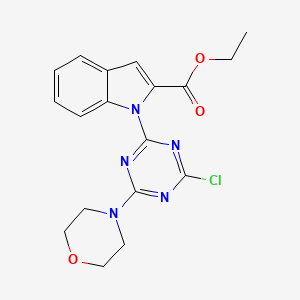
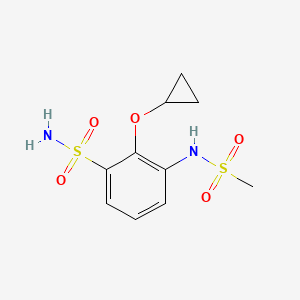
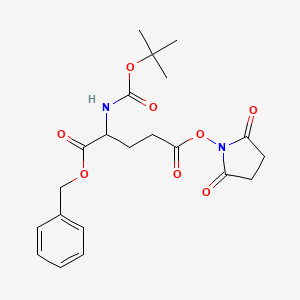
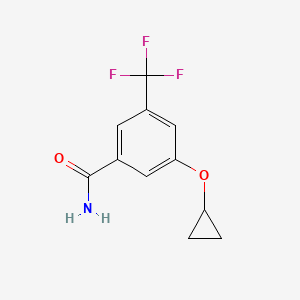
![5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14810277.png)
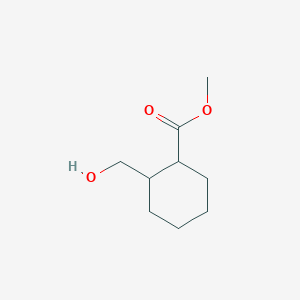
![6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol](/img/structure/B14810285.png)

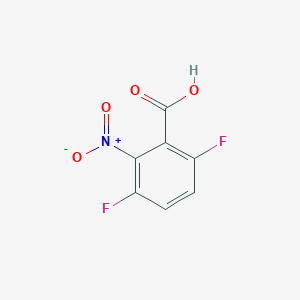
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14810296.png)
